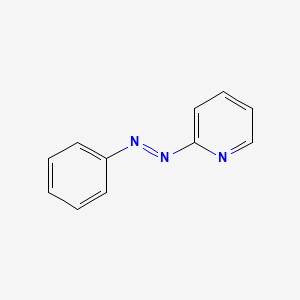
2-(Phenylazo)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylazo)pyridine is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye chemistry. The structure of this compound consists of a pyridine ring substituted at the 2-position with a phenylazo group (C6H5N=N-).
准备方法
Synthetic Routes and Reaction Conditions
2-(Phenylazo)pyridine can be synthesized through various methods. One common approach involves the diazotization of aniline followed by coupling with pyridine. The reaction typically proceeds as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with pyridine under basic conditions to yield this compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反应分析
Types of Reactions
2-(Phenylazo)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(Phenylazo)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their electronic and photophysical properties.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 2-(Phenylazo)pyridine involves its ability to form coordination complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine and azo groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects.
相似化合物的比较
2-(Phenylazo)pyridine can be compared with other azo compounds such as:
4-(Phenylazo)pyridine: Similar structure but with the azo group at the 4-position of the pyridine ring.
2-(Phenylazo)aniline: Contains an aniline ring instead of a pyridine ring.
2-(Phenylazo)benzene: Lacks the nitrogen atom in the aromatic ring.
The uniqueness of this compound lies in its ability to form stable coordination complexes with transition metals, making it valuable in coordination chemistry and catalysis.
属性
CAS 编号 |
2569-57-5 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
phenyl(pyridin-2-yl)diazene |
InChI |
InChI=1S/C11H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H |
InChI 键 |
QWLSHZKQRSNZKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
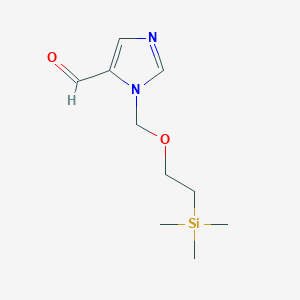
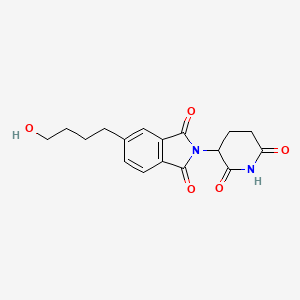
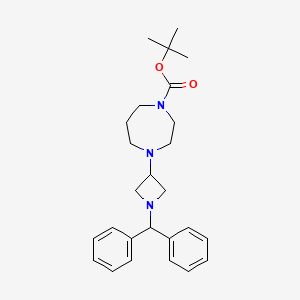
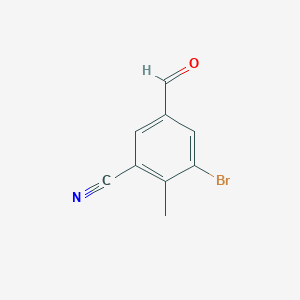
![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
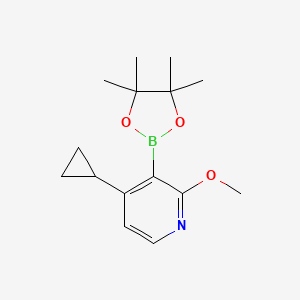
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

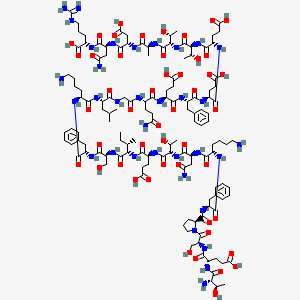
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
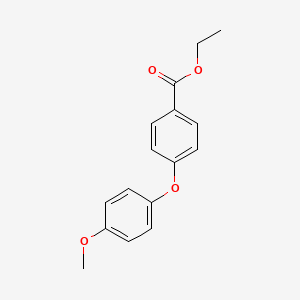
![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
